molecular formula C12H11F2N3O4S B2515785 N-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide CAS No. 874806-49-2

N-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide

Cat. No. B2515785
CAS RN: 874806-49-2
M. Wt: 331.29
InChI Key: RQAQLWAYWCWQTO-UHFFFAOYSA-N
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Description

The compound "N-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide" is a sulfonamide derivative, which is a class of compounds known for their wide range of bioactivities. Sulfonamides are often explored for their potential as inhibitors of various enzymes and as anticancer agents due to their ability to interfere with the metabolic processes of cells .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of suitable amines with sulfonyl chlorides. For example, the synthesis of N-[2-(2,4-difluorophenoxy)trifluoromethyl-3-pyridyl]sulfonamide derivatives was achieved by reacting 3-pyridylamines with sulfonyl chlorides . Similarly, the synthesis of 4,7-dihydroazolo[1,5-a]pyrimidin-5-ylmethanesulfonamides was reported through a two-component condensation of aminoazoles with N,N-dialkyl(cinnamoyl)methanesulfonamides . These methods could potentially be adapted for the synthesis of "N-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide".

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often elucidated using various spectroscopic techniques such as NMR, IR, and mass spectrometry. For instance, the structure elucidation of novel polyfluoro substituted pyrazoline type sulfonamides was carried out using 1H NMR, 13C NMR, 19F NMR, and other NMR-based techniques, which revealed the influence of fluorine atoms on chemical shifts and splitting patterns . These techniques would be essential in confirming the structure of "N-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide".

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions. For example, the C-2 sulfonamido pyrimidine nucleosides were prepared by nucleophilic attack of sulfonamide anions on anhydronucleosides . The reactivity of the sulfonamide group can be exploited in different chemical transformations, which could be relevant for further functionalization of "N-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide".

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of fluorine atoms, for example, can significantly affect the acidity, lipophilicity, and metabolic stability of these compounds . The inhibitory activities of sulfonamide derivatives against enzymes such as secretory phospholipase A2, acetylcholinesterase, and carbonic anhydrase I and II have been reported, with some compounds showing significant inhibitory profiles at nanomolar levels . These properties are crucial for the potential therapeutic applications of "N-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide".

Scientific Research Applications

Synthesis of Novel Derivatives

Researchers have developed efficient synthetic methods for derivatives bearing the biologically active sulfonamide moiety, showing moderate to potent cytotoxic activity against various human tumor cell lines. Such compounds have been synthesized through iodine-catalyzed processes, yielding high to excellent yields and demonstrating significant cytotoxicity in vitro, highlighting their potential as cancer therapeutics (Li et al., 2014).

Pharmacological Evaluation

Novel series of sulfonamide derivatives have been designed and evaluated for their inhibitory potencies against acetylcholinesterase (AChE) and human carbonic anhydrase I and II enzymes. These compounds exhibit significant inhibitory profiles at nanomolar levels, suggesting their application in treating conditions associated with enzyme dysregulation (Yamali et al., 2020).

Antibacterial Activity

Some sulfonamide derivatives have shown a high degree of antibacterial activity against various bacteria, including Escherichia coli and Staphylococcus aureus, comparable to established antibiotics. This demonstrates the potential of sulfonamide derivatives in developing new antibacterial agents (Gadad et al., 2000).

Interaction with Biological Molecules

Studies have used fluorescent probe techniques to investigate the binding of sulfonamide derivatives to bovine serum albumin, providing insights into the drug-protein interactions critical for drug design and delivery (Jun et al., 1971).

Sensing and Detection

Research has also focused on developing highly specific and reversible sensors based on sulfonamide-conjugated semiconductors for detecting anions, demonstrating exceptional specificity toward fluoride. This highlights the utility of sulfonamide derivatives in environmental and analytical chemistry for detecting specific ions or molecules (Aboubakr et al., 2013).

properties

IUPAC Name

N-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3O4S/c1-16-6-10(11(18)17(2)12(16)19)22(20,21)15-9-4-3-7(13)5-8(9)14/h3-6,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAQLWAYWCWQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

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